molecular formula C26H38N2O2 B5006964 N,N,N'-tricyclohexylterephthalamide

N,N,N'-tricyclohexylterephthalamide

Cat. No.: B5006964
M. Wt: 410.6 g/mol
InChI Key: AFIBNWWWGFJFHW-UHFFFAOYSA-N
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Description

N,N,N'-Tricyclohexylterephthalamide is a terephthalamide derivative characterized by a central terephthalic acid backbone substituted with three cyclohexyl groups. Terephthalamides are widely used in polymer chemistry, often serving as monomers or intermediates due to their thermal stability and ability to form hydrogen bonds . The cyclohexyl substituents likely enhance hydrophobicity and steric bulk, influencing solubility and reactivity. Such compounds are synthesized via nucleophilic substitution or condensation reactions, with yields dependent on steric hindrance and reaction conditions .

Properties

IUPAC Name

1-N,4-N,4-N-tricyclohexylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O2/c29-25(27-22-10-4-1-5-11-22)20-16-18-21(19-17-20)26(30)28(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h16-19,22-24H,1-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIBNWWWGFJFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Terephthalamide Derivatives

  • N,N'-Bis(2-hydroxyethyl)terephthalamide (): This compound replaces cyclohexyl groups with hydrophilic hydroxyethyl substituents. The hydroxyethyl groups improve solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic cyclohexyl groups in N,N,N'-tricyclohexylterephthalamide. This makes it suitable for biomedical applications, such as drug delivery systems, where solubility is critical .
  • Such compounds are used as monomers for polyimides, suggesting that this compound could serve a similar role in high-performance polymers .

Cyclohexyl-Substituted Amines and Amides

  • N-Methyldicyclohexylamine ():
    This amine features two cyclohexyl groups and a methyl substituent. Its low solubility in polar solvents and moderate thermal stability highlight the impact of cyclohexyl groups on hydrophobicity. Such compounds are used in corrosion inhibition, implying that this compound’s cyclohexyl groups may also confer chemical resistance .

  • N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide ():
    A hydroxamic acid derivative with a cyclohexyl group, this compound exhibits antioxidant activity. The cyclohexyl moiety may stabilize the molecule against oxidative degradation, suggesting that this compound could similarly resist thermal or chemical breakdown .

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Solubility in Polar Solvents Thermal Stability Key Applications
This compound* C₂₄H₃₄N₂O₂ Three cyclohexyl ~382.5 Low High Polymer synthesis
N,N'-Bis(2-hydroxyethyl)terephthalamide C₁₂H₁₆N₂O₄ Two hydroxyethyl 252.3 High Moderate Drug delivery systems
N-Methyldicyclohexylamine C₁₃H₂₅N Methyl, two cyclohexyl 195.3 Insoluble Moderate Corrosion inhibition
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chloro, phenyl 265.7 Low High Polyimide monomers

*Inferred data based on structural analogs.

Key Observations:

Solubility : Cyclohexyl groups drastically reduce solubility in polar solvents compared to hydroxyethyl substituents .

Thermal Stability : Aromatic and rigid cyclohexyl groups enhance thermal stability, as seen in 3-chloro-N-phenyl-phthalimide and inferred for this compound .

Synthetic Challenges : Bulky substituents (e.g., cyclohexyl) may lower reaction yields due to steric hindrance, though optimized routes for similar compounds achieve 78–82% yields .

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